6-(Tert-butoxy)pyridine-2,3-diamine
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Overview
Description
6-(Tert-butoxy)pyridine-2,3-diamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . It is characterized by the presence of a tert-butoxy group attached to a pyridine ring, which also contains two amine groups at the 2 and 3 positions . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with tert-butyl alcohol and amine sources under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-(Tert-butoxy)pyridine-2,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The tert-butoxy group may also play a role in modulating the compound’s chemical reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxy-6-chloropyridine: Similar in structure but contains a chlorine atom instead of amine groups.
6-tert-Butoxy-2,3-dichloropyridine: Contains two chlorine atoms in place of the amine groups.
Uniqueness
6-(Tert-butoxy)pyridine-2,3-diamine is unique due to the presence of both tert-butoxy and amine groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)13-7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) |
InChI Key |
BRYZOKWSIQLORL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
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